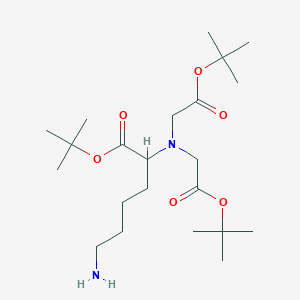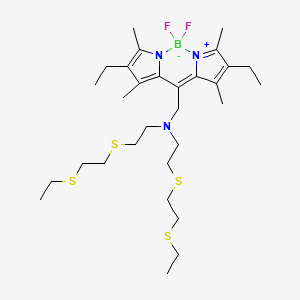
Coppersensor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coppersensor 1 is a small-molecule, membrane-permeable fluorescent dye designed for imaging labile copper pools in biological samples, including live cells. This compound consists of a boron dipyrromethene chromophore coupled to a thioether-rich receptor, which provides a high selectivity and picomolar affinity for copper(I) ions over other cellular metal ions . The fluorescence of this compound increases significantly upon binding to copper(I) ions, making it a powerful tool for studying copper homeostasis in biological systems .
Métodos De Preparación
The synthesis of Coppersensor 1 involves several steps and typically takes 4-5 days . The process includes the preparation of the boron dipyrromethene chromophore and its subsequent coupling to a thioether-rich receptor . The detailed synthetic route and reaction conditions are described in the literature
Análisis De Reacciones Químicas
Coppersensor 1 undergoes specific reactions with copper(I) ions, leading to a significant increase in fluorescence . The primary reaction involves the selective binding of copper(I) ions to the thioether-rich receptor, which triggers the fluorescence response . This reaction is highly selective and does not occur with other common cellular metal ions such as magnesium, calcium, and zinc . The major product formed from this reaction is the copper(I)-bound this compound complex, which exhibits enhanced fluorescence .
Aplicaciones Científicas De Investigación
Coppersensor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to image labile copper pools in live cells, providing valuable insights into copper homeostasis and its role in various biological processes . This compound has been employed to study copper’s involvement in aerobic respiration, iron transport, oxidative stress protection, hormone production, neurotransmitter processing, and angiogenesis . Additionally, this compound has been used to investigate the mismanagement of cellular copper stores in diseases such as cancer, cardiovascular disorders, Alzheimer’s disease, Menkes and Wilson diseases, familial amyotrophic lateral sclerosis, and prion diseases .
Mecanismo De Acción
The mechanism of action of Coppersensor 1 involves the selective binding of copper(I) ions to the thioether-rich receptor, which triggers a significant increase in fluorescence . This binding event allows researchers to visualize and quantify labile copper pools in biological samples using standard fluorescence microscopy techniques . The molecular recognition of copper(I) ions by this compound is highly selective, ensuring minimal interference from other cellular metal ions .
Comparación Con Compuestos Similares
Coppersensor 1 is unique in its high selectivity and picomolar affinity for copper(I) ions, which distinguishes it from other fluorescent dyes used for metal ion detection . Similar compounds include other boron dipyrromethene-based fluorescent sensors designed for detecting different metal ions, such as calcium and zinc . these compounds do not exhibit the same level of selectivity and sensitivity for copper(I) ions as this compound .
Propiedades
Fórmula molecular |
C30H50BF2N3S4 |
|---|---|
Peso molecular |
629.8 g/mol |
Nombre IUPAC |
N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-2-(2-ethylsulfanylethylsulfanyl)-N-[2-(2-ethylsulfanylethylsulfanyl)ethyl]ethanamine |
InChI |
InChI=1S/C30H50BF2N3S4/c1-9-26-22(5)29-28(21-34(13-15-39-19-17-37-11-3)14-16-40-20-18-38-12-4)30-23(6)27(10-2)25(8)36(30)31(32,33)35(29)24(26)7/h9-21H2,1-8H3 |
Clave InChI |
YPWFLOFNPLJPBT-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CCSCCSCC)CCSCCSCC)C)CC)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


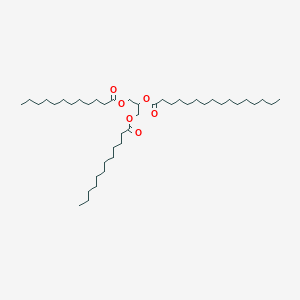
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)
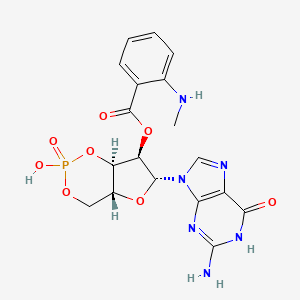

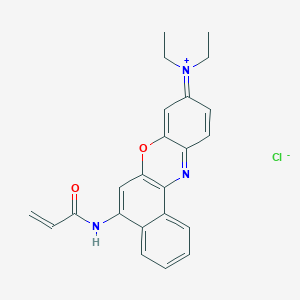
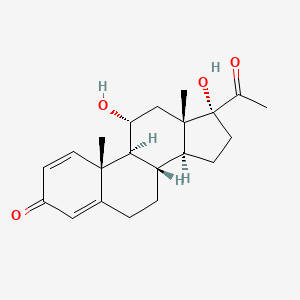
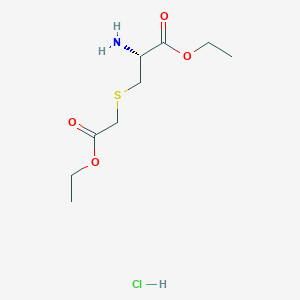
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
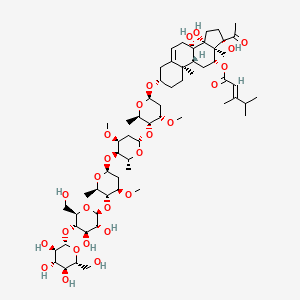
![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
